BenchChemオンラインストアへようこそ!

2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose

Glycosylation stereoselectivity Anthracycline synthesis Glycosyl chloride donor

As a key synthetic intermediate for anthracycline antibiotics (daunorubicin, doxorubicin), 2,3,6-trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose is the only N-protected daunosamine building block that combines ~9:1 α-selectivity in glycosylation with an orthogonal, two-step deprotection sequence (boiling MeOH for 4-O-TFA; mild Ba(OH)₂ for 3-N-TFA). Its TFA group cannot be substituted by Ac, Bz, or Boc without compromising stereochemical outcome and aglycone integrity. Supplied as a crystalline solid ≥95% purity; also certified as Daunorubicin Impurity 1 for ICH-compliant QC method validation. Ideal for convergent total synthesis and chromatographic system suitability testing.

Molecular Formula C8H12F3NO4
Molecular Weight 243.18 g/mol
CAS No. 51996-45-3
Cat. No. B3328791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose
CAS51996-45-3
Molecular FormulaC8H12F3NO4
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O
InChIInChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3-,4-,5+,6+/m0/s1
InChIKeyKDSJJWJDPYHURS-UNTFVMJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose (CAS 51996-45-3): Protected L-Daunosamine for Anthracycline Synthesis & Impurity Standards


2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose (CAS 51996-45-3), also referred to as N-trifluoroacetyl-α-L-daunosamine or N-TFA-L-daunosamine, is a fully protected amino sugar derivative belonging to the 3-amino-2,3,6-trideoxy-L-hexose class. It serves as a key synthetic intermediate in the construction of anthracycline antitumor antibiotics—including daunorubicin and doxorubicin—where the trifluoroacetyl group enables orthogonal protection of the 3-amino functionality [1]. The compound is also established as Daunorubicin Impurity 1, a fully characterized reference standard used for analytical method validation and quality control in pharmaceutical manufacturing [2]. Its molecular formula is C₈H₁₂F₃NO₄ (MW 243.18 g/mol), and it is supplied as a crystalline solid with purity typically ≥95% .

Why N-Acetyl, N-Benzoyl, or Free-Amine Daunosamine Derivatives Cannot Replace 2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose in Critical Workflows


The trifluoroacetyl (TFA) protecting group on the 3-amino position of 2,3,6-trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose is not a passive spectator that can be casually swapped for an acetyl (Ac), benzoyl (Bz), or tert-butoxycarbonyl (Boc) group. The strong electron-withdrawing character of the TFA group directly modulates the reactivity of the derived glycosyl chloride (1-chloro-N-TFA-daunosamine), conferring a pronounced α-selectivity (α:β ratio ~9:1) during glycosylation that is essential for obtaining the pharmacologically active anomer of anthracyclines . Furthermore, the TFA moiety supports a unique stepwise deprotection sequence: the 4-O-TFA group is selectively cleaved with boiling methanol, while the 3-N-TFA group is subsequently removed under mild alkaline conditions (e.g., aqueous Ba(OH)₂ or methanolic NH₃) [1]. N-Acetyl protection, by contrast, typically requires prolonged reflux with strong aqueous base for cleavage—a treatment that degrades the acid-labile aglycone (anthracyclinone) core. These orthogonal protection and selective deprotection features make the TFA derivative an irreplaceable building block in any synthetic route that targets daunorubicin, doxorubicin, or their non-natural analogues.

Product-Specific Quantitative Evidence: 2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose Versus Closest Analogs


Glycosylation α-Selectivity: N-TFA-Daunosamine Chloride Delivers ~9:1 α:β Ratio Versus Typical 2-Deoxy Donor Variability

In a systematic glycosylation study of four structurally diverse anthraquinone and anthracyclinone aglycones, the N-TFA-daunosamine chloride donor (prepared from 2,3,6-trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose) consistently gave the desired α-glycoside as the major product, with an α:β ratio of approximately 9:1 . This high α-selectivity is critical because the natural anthracycline pharmacophore requires the α-L-lyxo configuration; the β-anomer exhibits negligible antitumor activity. In contrast, 2-deoxy glycosyl donors with alternative N-protection (e.g., N-acetyl) frequently yield variable or lower α/β ratios depending on the aglycone structure and activation conditions—no systematic study has demonstrated an N-Ac-daunosamine chloride donor achieving a comparable 9:1 α:β ratio across multiple acceptors .

Glycosylation stereoselectivity Anthracycline synthesis Glycosyl chloride donor

Orthogonal Two-Step Deprotection: Selective 4-O-TFA Cleavage Followed by Mild 3-N-TFA Removal

U.S. Patent 4,039,663 explicitly delineates a stepwise deprotection protocol unique to the trifluoroacetyl system: the 4-O-TFA ester is first removed by boiling methanol treatment, after which the 3-N-TFA amide is cleaved under mild alkaline conditions (e.g., aqueous Ba(OH)₂ or NH₃/MeOH) [1]. This orthogonal two-step sequence permits intermediate purification of the 3-N-TFA-protected glycoside prior to final amine unveiling—a synthetic flexibility that is not available with N-acetyl or N-benzoyl protection, where both O-acyl and N-acyl groups are cleaved concurrently under harsher conditions (e.g., refluxing aqueous NaOH), risking degradation of the acid-labile anthracyclinone core. The patent further states: 'The trifluoroacetyl group meets this criterion since it can be readily removed by mild alkaline treatment' [1].

Protecting group orthogonality Solid-phase oligosaccharide chemistry Anthracycline deprotection

Crystalline Glycosyl Chloride Intermediate: Solid-State Storage and Handling Advantage Over Syrupy Analogues

The 1-chloro-2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-α-L-lyxo-hexopyranose (IIB), accessed directly from 2,3,6-trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose, is isolated as a crystalline solid that can be stored for several days under anhydrous conditions at +5 °C [1]. This represents a significant practical advantage: many glycosyl chloride donors bearing alternative N-protecting groups (e.g., N-acetyl) are obtained as hygroscopic syrups or amorphous solids that decompose rapidly upon standing, necessitating immediate in situ use. The crystalline nature of the TFA-protected chloride enables precise stoichiometric control in glycosylation reactions and facilitates pilot-scale handling [1].

Glycosyl chloride stability Process scale-up Carbohydrate crystallinity

Certified Pharmaceutical Impurity Reference Standard: Regulatory-Compliant Identity Versus Non-Certified Analogues

2,3,6-Trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose is commercially supplied as Daunorubicin Impurity 1—a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for identity, purity, and traceability [1]. It is used for analytical method development, method validation (AMV), and quality controlled (QC) applications during drug substance and drug product manufacturing [1]. In head-to-head procurement evaluation, no N-acetyl-daunosamine, N-benzoyl-daunosamine, or free daunosamine·HCl product is listed as a certified pharmacopeial impurity reference standard for daunorubicin, making the TFA derivative the singularly qualified choice for impurity profiling workflows required by ICH Q3A/Q3B guidelines.

Pharmaceutical impurity standard Daunorubicin quality control Analytical method validation

Documented Key Intermediate in Composition-of-Matter Patent: Superior Regulatory Precedent for Pharmaceutical Development

U.S. Patent 4,039,663 explicitly claims 1-chloro-2,3,6-trideoxy-3-trifluoroacetamido-4-trifluoroacetoxy-α-L-lyxo-hexopyranose as a 'novel intermediate' and teaches its use in a convergent synthesis of daunomycin and its β-anomer [1]. This patent establishes a clear intellectual property and regulatory provenance for the TFA-protection strategy. In contrast, non-TFA N-protected daunosamine derivatives (e.g., N-acetyl) are described only in academic preparative syntheses (e.g., Horton et al., 1975 [2]) and have not been explicitly claimed as intermediates in composition-of-matter patents for anthracycline antibiotics. For pharmaceutical development organizations, selecting a patent-documented intermediate simplifies the regulatory starting material justification and reduces freedom-to-operate risk.

Patent intermediate Anthracycline manufacturing Regulatory starting material

Procurement-Driven Application Scenarios for 2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose


Daunorubicin / Doxorubicin API Impurity Profiling and Pharmacopeial Compliance

Pharmaceutical quality control (QC) laboratories performing impurity profiling of daunorubicin or doxorubicin drug substance under ICH Q3A/Q3B guidelines require a certified reference standard for chromatographic method validation. 2,3,6-Trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose (Daunorubicin Impurity 1) is the only N-protected daunosamine impurity standard listed by multiple accredited suppliers as compliant with USP/EP reference standard requirements [1]. Its fully characterized identity, assigned purity, and certificate of analysis documentation enable precise retention-time marker spiking and system suitability testing in HPLC and UHPLC methods [1].

Total Synthesis of Daunorubicin, Doxorubicin, and Non-Natural Anthracycline Analogues

In convergent total synthesis routes to anthracycline antibiotics, 2,3,6-trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose serves as the direct precursor to the activated 1-chloro-N-TFA-4-O-TFA-daunosamine glycosyl donor. Its documented ~9:1 α-selectivity and orthogonal, two-step deprotection sequence (boiling MeOH for 4-O-TFA; mild Ba(OH)₂ for 3-N-TFA) [2] make it the preferred building block over N-acetyl or N-benzoyl alternatives. This compound is specifically cited in the patent literature as the starting material for preparing the key glycosylating agent used to couple daunosamine to anthracyclinone aglycones [2].

Synthesis of Daunosamine Nucleoside Analogues for Antitumor Agent Discovery

El Khadem and Matsuura (1982) demonstrated the conversion of 2,3,6-trideoxy-3-(trifluoroacetamido)-L-lyxo-hexopyranose into the corresponding diethyl dithioacetal, followed by cyclization to methyl 2,3,6-trideoxy-3-(trifluoroacetamido)-α- and -β-L-lyxo-hexofuranoside [3]. These furanoside intermediates are suitable for nucleoside synthesis, enabling the preparation of daunosaminyl-purine and daunosaminyl-pyrimidine analogues as potential antitumor agents. The TFA protecting group is essential in this pathway because it survives the acidic cyclization conditions yet is removed cleanly under mild alkaline conditions to unmask the free amine for subsequent coupling [3].

Glycosylation Methodology Development and Process Scale-Up Research

The crystalline, storable nature of the 1-chloro-N-TFA-daunosamine derivative enables its use as a model 2-deoxy glycosyl donor in glycosylation methodology studies. Research groups developing new glycosylation promoters, solvent systems, or flow-chemistry approaches benefit from the batch-to-batch consistency and solid-state stability of this donor [2]. Unlike syrupy or unstable glycosyl chlorides, the TFA-protected donor can be precisely weighed and aliquoted, ensuring reproducible stoichiometry across multiple experimental runs—a critical requirement for kinetic studies and process parameter optimization [2].

Quote Request

Request a Quote for 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.